N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine
Beschreibung
Eigenschaften
CAS-Nummer |
1239725-13-3 |
|---|---|
Molekularformel |
C15H18ClNO |
Molekulargewicht |
263.76g/mol |
IUPAC-Name |
N-[(5-chloro-2-prop-2-ynoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C15H18ClNO/c1-2-9-18-15-8-7-13(16)10-12(15)11-17-14-5-3-4-6-14/h1,7-8,10,14,17H,3-6,9,11H2 |
InChI-Schlüssel |
MQIDZOKTQSPZNG-UHFFFAOYSA-N |
SMILES |
C#CCOC1=C(C=C(C=C1)Cl)CNC2CCCC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine involves multiple steps. One common synthetic route includes the reaction of 5-chloro-2-(prop-2-yn-1-yloxy)benzyl chloride with cyclopentanamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine involves its interaction with specific molecular targets. The compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s reactivity and biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine can be compared with similar compounds such as:
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: This compound has a methoxy group instead of the prop-2-yn-1-yloxy group.
The uniqueness of N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine lies in its specific reactivity and selectivity, which makes it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
